molecular formula C21H23N3O6 B2465489 Ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]nicotinate CAS No. 622788-63-0

Ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]nicotinate

Cat. No. B2465489
CAS RN: 622788-63-0
M. Wt: 413.43
InChI Key: GGDFSZKICOJBNO-UHFFFAOYSA-N
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Description

Ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]nicotinate, also known as ODZ-101 or TAK-063, is a novel compound that has been recently developed for scientific research purposes. It belongs to the class of oxadiazole derivatives and has shown promising results in preclinical studies as a potential treatment for neuropsychiatric disorders such as schizophrenia and depression.

Mechanism of Action

Target of Action

The compound contains a 3,4,5-trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group has been found to effectively inhibit several targets, including tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .

Mode of Action

The TMP group plays a critical role in the fitting of certain analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction can lead to the inhibition of tubulin polymerization, which is a crucial process in cell division . Therefore, compounds containing the TMP group, such as the one , may exhibit anti-cancer effects by disrupting cell division .

Biochemical Pathways

The TMP group affects various biochemical pathways due to its multi-targeting nature . For instance, by inhibiting tubulin, it disrupts the microtubule dynamics, affecting the mitotic spindle formation and thus, cell division . By inhibiting Hsp90, it may disrupt the proper folding and function of several client proteins, leading to cellular stress .

Pharmacokinetics

Compounds with the tmp group have been incorporated in a wide range of therapeutically interesting drugs due to their potential for biological activity or structural modification to improve potency and pharmacokinetics .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific targets it interacts with. For instance, its anti-cancer effects may result from the disruption of cell division due to tubulin inhibition . Furthermore, it may exhibit anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .

Advantages and Limitations for Lab Experiments

One advantage of Ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]nicotinate is that it has shown promising results in preclinical studies as a potential treatment for neuropsychiatric disorders, which are currently not well-treated by available medications. However, one limitation is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on Ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]nicotinate. One direction is to further investigate its mechanism of action and its effects on glutamate neurotransmission in the brain. Another direction is to test its safety and efficacy in human clinical trials, which will be necessary before it can be considered as a potential medication for neuropsychiatric disorders. Additionally, researchers could investigate the potential of Ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]nicotinate in combination with other medications for these disorders, as well as its potential for use in other neurological conditions.

Synthesis Methods

The synthesis of Ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]nicotinate involves a multi-step process that starts with the reaction of ethyl nicotinate with 3,4,5-trimethoxybenzohydrazide to form the corresponding hydrazone. This hydrazone is then reacted with phosphorus oxychloride to produce the oxadiazole ring. Finally, the methyl groups on the oxadiazole ring are replaced with ethyl groups using sodium ethoxide in ethanol.

Scientific Research Applications

Ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]nicotinate has been primarily studied for its potential as a treatment for neuropsychiatric disorders such as schizophrenia and depression. It has been shown to have antipsychotic and antidepressant-like effects in animal models, and its mechanism of action suggests that it may be effective in treating the negative symptoms of schizophrenia, which are currently not well-treated by available medications.

properties

IUPAC Name

ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6/c1-7-29-21(25)15-10-14(11(2)22-12(15)3)20-24-23-19(30-20)13-8-16(26-4)18(28-6)17(9-13)27-5/h8-10H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDFSZKICOJBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine-3-carboxylate

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